

2,4-Difluoro-benzamidine hydrochloride chemical properties

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Compound of Interest

Compound Name: 2,4-Difluoro-benzamidine
hydrochloride

Cat. No.: B1319448

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Technical Guide: 2,4-Difluoro-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2,4-Difluoro-benzamidine hydrochloride**. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is included for comparative purposes and is clearly indicated.

Chemical and Physical Properties

2,4-Difluoro-benzamidine hydrochloride is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Core Chemical Properties of **2,4-Difluoro-benzamidine Hydrochloride**

Property	Value	Source/Note
IUPAC Name	2,4-difluorobenzenecarboximidamide hydrochloride	-
CAS Number	1170536-00-1, 885957-21-1	[1][2][3]
Molecular Formula	C ₇ H ₇ ClF ₂ N ₂	[1][4]
Molecular Weight	192.59 g/mol	[1][5]
Appearance	White to off-white crystalline solid (Expected)	Based on related compounds[6]
Purity	≥95% (Typically available)	Based on related compounds[6]
Storage Conditions	0-8 °C (Recommended)	Based on related compounds[6]

Table 2: Comparative Physicochemical Data of Related Benzamidine Derivatives

Property	2,4-Difluoro-benzamidine hydrochloride	3,4-Difluoro-benzamidine hydrochloride	Benzamidine hydrochloride
Melting Point	Data not available	Not specified	86-88 °C or 169-173 °C (lit.)
Solubility	Data not available	Data not available	Soluble in water, ethanol, DMSO, DMF[7]
UV/Vis (λ _{max})	Data not available	Data not available	229 nm

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitrile is the Pinner reaction.[8][9] This reaction involves the acid-catalyzed

addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine.

General Pinner Reaction Protocol for 2,4-Difluorobenzamidine Hydrochloride

Objective: To synthesize **2,4-Difluorobenzamidine hydrochloride** from 2,4-difluorobenzonitrile.

Materials:

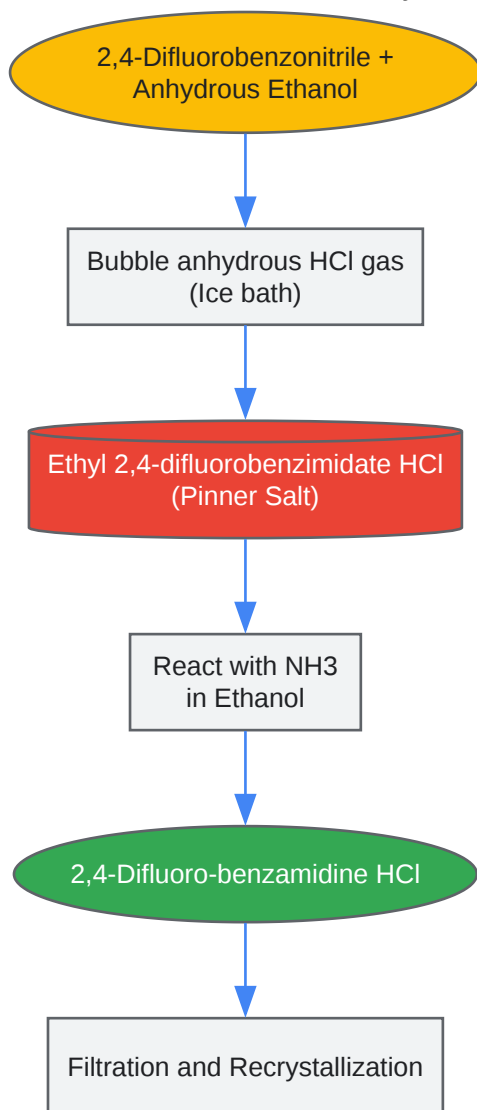
- 2,4-difluorobenzonitrile
- Anhydrous ethanol
- Anhydrous diethyl ether
- Anhydrous hydrogen chloride (gas)
- Ammonia (anhydrous, in ethanol)
- Round-bottom flask with a gas inlet tube
- Magnetic stirrer
- Ice bath

Methodology:

- Formation of the Imino Ester Hydrochloride (Pinner Salt):
 - A solution of 2,4-difluorobenzonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
 - The flask is cooled in an ice bath.
 - Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is typically carried out until saturation or for a period of several hours.^[10]

- The formation of a white precipitate, the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt), is observed.
- The precipitate is collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.
- Conversion to **2,4-Difluoro-benzamidine Hydrochloride**:
 - The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.
 - The mixture is stirred at room temperature for several hours.
 - The resulting ammonium chloride precipitate is removed by filtration.
 - The filtrate, containing the 2,4-difluorobenzamidine, is concentrated under reduced pressure.
 - The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield purified **2,4-Difluoro-benzamidine hydrochloride**.

General Workflow for Pinner Synthesis



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Pinner reaction workflow.

Analytical Characterization

While specific spectra for **2,4-Difluoro-benzamidine hydrochloride** are not readily available in the literature, its expected spectral characteristics can be inferred from the analysis of its precursors and related compounds, such as 2,4-difluorobenzamide and benzamidine hydrochloride.^{[11][12][13]}

Table 3: Predicted Spectral Data for **2,4-Difluoro-benzamidine Hydrochloride**

Technique	Expected Features
^1H NMR	Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm), showing splitting patterns consistent with fluorine-proton coupling. Protons of the amidinium group ($-\text{C}(=\text{NH}_2)\text{NH}_2$) are expected to be broad singlets, exchangeable with D_2O , in the range of 8.0-10.0 ppm.
^{13}C NMR	Aromatic carbons will show characteristic signals, with those directly attached to fluorine exhibiting large C-F coupling constants. The amidine carbon ($-\text{C}(=\text{NH})\text{NH}_2$) is expected to appear significantly downfield (approx. 160-170 ppm).
IR Spectroscopy	Characteristic peaks are expected for N-H stretching (broad, $\sim 3100\text{-}3400\text{ cm}^{-1}$), C=N stretching ($\sim 1650\text{-}1680\text{ cm}^{-1}$), and C-F stretching ($\sim 1100\text{-}1300\text{ cm}^{-1}$). Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry	The mass spectrum should show a molecular ion peak corresponding to the free base ($\text{C}_7\text{H}_6\text{F}_2\text{N}_2$) at $m/z \approx 156.05$. Fragmentation patterns would likely involve the loss of ammonia (NH_3) or the amidino group.

Biological Activity and Applications

Benzamidine and its derivatives are well-known for their activity as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.^{[14][15]} The amidine group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.

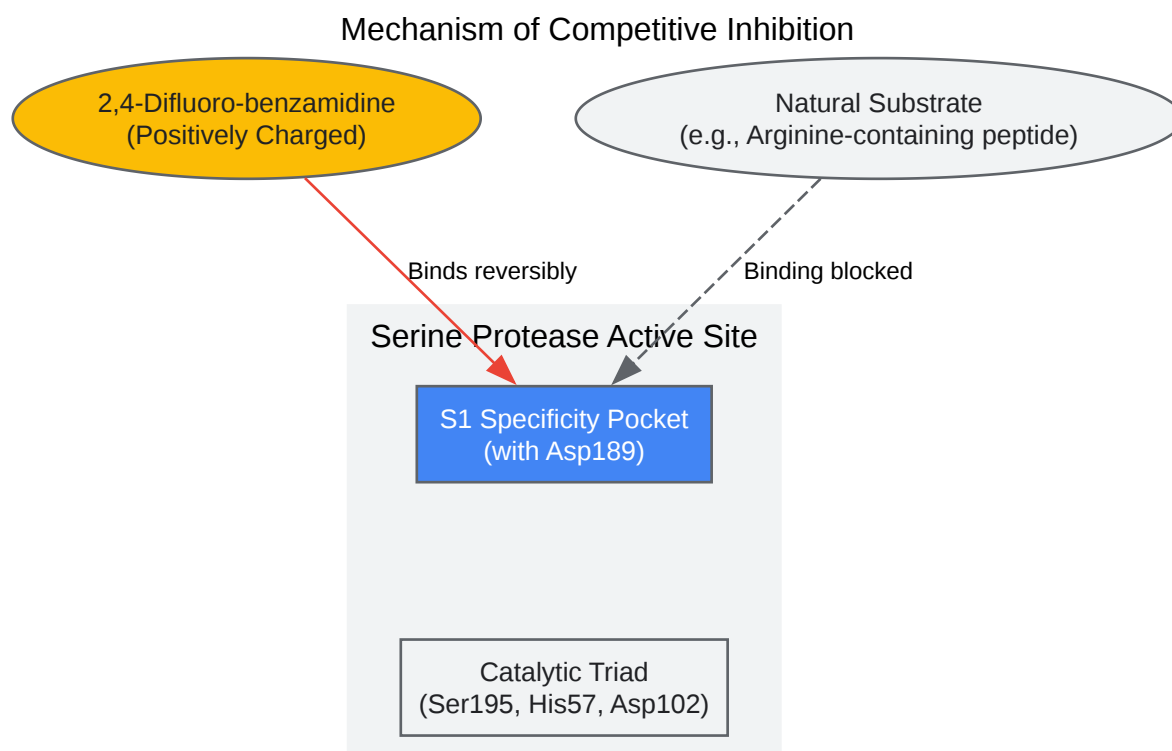
Potential Applications:

- **Drug Discovery:** As a fragment or intermediate for the synthesis of more complex and selective enzyme inhibitors.^{[6][16]}

- Biochemical Research: Used in protein purification and analysis to prevent proteolytic degradation of target proteins.[17]
- Agrochemicals: Serves as a building block for novel pesticides and herbicides.[6]

Mechanism of Action: Serine Protease Inhibition

The positively charged amidinium group of benzamidine hydrochloride is crucial for its inhibitory activity. It forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding blocks the active site and prevents the natural substrate from being cleaved.



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Competitive inhibition of a serine protease.

Safety and Handling

As with any laboratory chemical, **2,4-Difluoro-benzamidine hydrochloride** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. It should be used in a well-ventilated area. Based on data for related compounds, it may cause skin and eye irritation.[13]

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